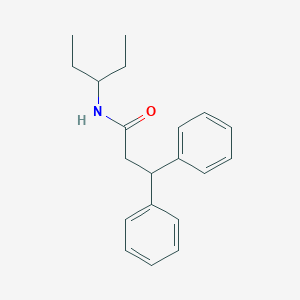
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide, also known as BRH, is a chemical compound that has been extensively studied for its potential in various scientific applications. This compound is known for its unique molecular structure, which makes it an interesting subject for research. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is not fully understood. However, studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide for lab experiments is its potent anti-cancer properties. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is its toxicity. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. One area of research is to further investigate the mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. Understanding the molecular pathways involved in 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide-induced apoptosis can provide valuable insights into the development of new cancer therapies. Another area of research is to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in combination with other anti-cancer drugs. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can enhance the anti-cancer effects of other drugs, making it a promising candidate for combination therapy. Finally, research can be conducted to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in treating other diseases such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is a promising compound that has been extensively studied for its potential in various scientific applications. Its unique molecular structure and potent anti-cancer properties make it an interesting subject for research. While there are limitations to its use in certain experiments, the future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide are promising and can provide valuable insights into the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide involves the reaction of 2-bromo-1-cyclohexen-1-one with benzohydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been studied extensively for its potential in various scientific applications. One of the most promising applications of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is in the field of cancer research. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has potent anti-cancer properties and can induce cell death in various cancer cell lines. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been studied for its potential in treating other diseases such as Alzheimer's disease and diabetes.
Propiedades
Nombre del producto |
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide |
|---|---|
Fórmula molecular |
C13H13BrN2O2 |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
2-bromo-N//'-(3-oxocyclohexen-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-7-2-1-6-11(12)13(18)16-15-9-4-3-5-10(17)8-9/h1-2,6-8,15H,3-5H2,(H,16,18) |
Clave InChI |
RMYAAXWDECQKMI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
SMILES canónico |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)




